3-(cyclohexylmethyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
CAS No.: 1023963-21-4
Cat. No.: VC6546871
Molecular Formula: C26H27Cl2N3O3S
Molecular Weight: 532.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023963-21-4 |
|---|---|
| Molecular Formula | C26H27Cl2N3O3S |
| Molecular Weight | 532.48 |
| IUPAC Name | 3-(cyclohexylmethyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
| Standard InChI | InChI=1S/C26H27Cl2N3O3S/c1-33-22-12-18-20(13-23(22)34-2)29-26(35-14-16-8-9-17(27)11-19(16)28)31-21(25(32)30-24(18)31)10-15-6-4-3-5-7-15/h8-9,11-13,15,21H,3-7,10,14H2,1-2H3 |
| Standard InChI Key | NKGFMGQFEWVSMK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=C(C=C(C=C4)Cl)Cl)CC5CCCCC5)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a fused imidazo[1,2-c]quinazolin-2-one core substituted with a cyclohexylmethyl group at position 3, a 2,4-dichlorobenzylsulfanyl moiety at position 5, and methoxy groups at positions 8 and 9. The presence of electron-withdrawing chlorine atoms and electron-donating methoxy groups creates a polarized scaffold conducive to interactions with biological targets.
Table 1: Key Structural and Physicochemical Data
Synthesis Pathways
While detailed synthetic protocols remain proprietary, analogous imidazoquinazolines are typically synthesized via multi-step cyclization and functionalization reactions. A plausible route involves:
-
Cyclization: Condensation of 2-nitrobenzaldehyde with diamines or imidazole precursors under acidic conditions .
-
Sulfanyl Incorporation: Thioether formation via nucleophilic substitution between a chlorinated intermediate and 2,4-dichlorobenzyl mercaptan.
-
Methoxy Group Installation: O-Methylation using methyl iodide or dimethyl sulfate in the presence of a base.
Reaction solvents such as ethanol or dimethylformamide (DMF) are employed under reflux, with catalysts like glacial acetic acid accelerating key steps .
| Compound | Target | EC₅₀/IC₅₀ | Mechanism | Source |
|---|---|---|---|---|
| 11j | α-Glucosidase | 7.48 μM | Secondary structure modulation | |
| 4w | ZIKV NS5 RdRp | 7.48 μM | Palm domain binding | |
| Ribavirin (Ref.) | Broad-spectrum antiviral | 48.88 μM | RNA mutagenesis |
| Parameter | GHS Classification | Symptoms | Source |
|---|---|---|---|
| Skin Irritation | Category 2 | Itching, redness, blistering | |
| Eye Damage | Category 2A | Pain, redness, corneal injury | |
| Acute Toxicity | Not classified | N/A |
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with α-glucosidase and viral polymerases via crystallography or molecular dynamics.
-
Structure-Activity Relationships (SAR): Optimize substituents at positions 5 (sulfanyl) and 8/9 (methoxy) to enhance potency.
-
In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models to assess therapeutic potential.
-
Ecological Impact Assessment: Address data gaps in biodegradability and bioaccumulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume